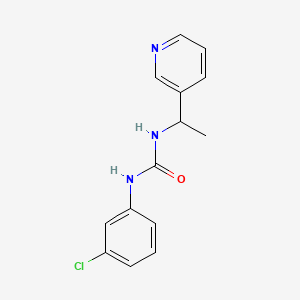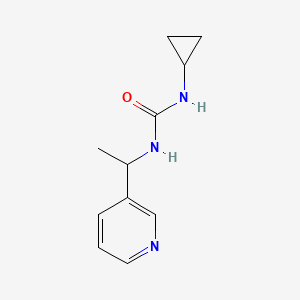
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide, also known as DMAPA, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound belongs to the class of benzamides and is commonly used as a reagent in organic synthesis.
Applications De Recherche Scientifique
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been used in various scientific research fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide is commonly used as a catalyst in esterification and amidation reactions. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has also been used in the synthesis of various pharmaceutical compounds, including antihistamines and antipsychotics.
In biochemistry, 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been studied for its potential applications as a fluorescent probe for protein labeling and imaging. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has also been used as a chiral selector in chromatography for the separation of enantiomers.
In pharmacology, 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been studied for its potential applications as an anticancer agent. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide is not fully understood. However, it has been proposed that 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has also been shown to inhibit the activity of HDACs, which play a critical role in the regulation of gene expression. In addition, 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been shown to inhibit the activity of PKC, which is involved in cell signaling and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has several advantages for lab experiments. It is a cost-effective reagent that is readily available and easy to use. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide is also stable under normal laboratory conditions and has a long shelf life.
However, 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide also has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide can also form explosive peroxides if exposed to air or light, making it necessary to store and handle the compound in a safe manner.
Orientations Futures
There are several future directions for the study of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide. One potential direction is the development of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide-based fluorescent probes for protein labeling and imaging. Another potential direction is the study of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide as a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide and its potential applications in various scientific fields.
Conclusion
In conclusion, 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide is a chemical compound that has been widely studied for its potential applications in various scientific fields. The synthesis method of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide is simple, efficient, and cost-effective, making it easily accessible for scientific research. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been studied for its potential applications in organic chemistry, biochemistry, and pharmacology. The mechanism of action of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide is not fully understood, but it has been shown to inhibit the activity of certain enzymes and signaling pathways. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has several advantages for lab experiments, but also has some limitations that require careful handling and disposal. There are several future directions for the study of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide, including the development of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide-based fluorescent probes and the study of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide as a potential therapeutic agent for neurodegenerative disorders.
Méthodes De Synthèse
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide can be synthesized by reacting 2,2-dimethylpropanoyl chloride with N,N-dimethylaniline in the presence of a base such as triethylamine. The reaction produces 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide as a white crystalline solid with a high yield. This synthesis method is simple, efficient, and cost-effective, making 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide easily accessible for scientific research.
Propriétés
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)13(18)15-11-8-6-7-10(9-11)12(17)16(4)5/h6-9H,1-5H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIRFMFLBVQMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)





![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)



